[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-(furan-2-yl)methanone
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Overview
Description
[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-(furan-2-yl)methanone is a complex organic compound that features a pyrazole ring substituted with a nitrophenyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-(furan-2-yl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the nitrophenyl and furan groups. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The specific steps may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the Nitrophenyl Group: This step may involve a nitration reaction using nitric acid.
Attachment of the Furan Ring: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, which uses a palladium catalyst and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) can be employed.
Substitution: Electrophiles such as bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, [3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-(furan-2-yl)methanone may exhibit biological activities such as antimicrobial or anticancer properties. Researchers are exploring its potential as a lead compound for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of [3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-(furan-2-yl)methanone depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting or activating certain pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, [3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-(furan-2-yl)methanone is unique due to the presence of both a nitrophenyl group and a furan ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-10-15(24-14-8-4-3-6-12(14)19(21)22)11(2)18(17-10)16(20)13-7-5-9-23-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHYEEAEJKYWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CO2)C)SC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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